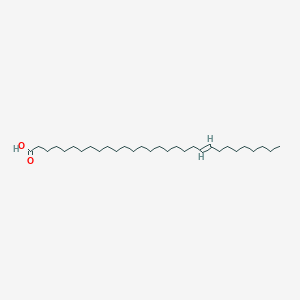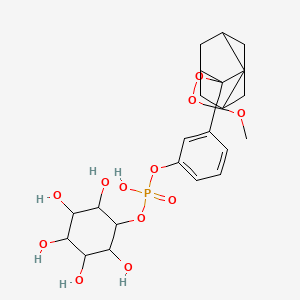
Lupinine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lupinine hydrochloride can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction and purification of lupinine from lupin seeds, followed by its conversion to the hydrochloride salt .
Chemical Reactions Analysis
Lupinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Lupinine can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert lupinine into different reduced forms.
Substitution: Lupinine can undergo substitution reactions, particularly acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides for acylation and various oxidizing and reducing agents . Major products formed from these reactions include O-cinnamoyllupinine and O-lipoyllupinine .
Scientific Research Applications
Lupinine hydrochloride has several scientific research applications:
Mechanism of Action
Lupinine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The molecular structure of lupinine is similar to the ammonium “head” of acetylcholine, allowing it to interact with acetylcholine receptors .
Comparison with Similar Compounds
Lupinine hydrochloride is unique among quinolizidine alkaloids due to its specific inhibitory effects on acetylcholinesterase . Similar compounds include:
Sparteine: Another quinolizidine alkaloid with different pharmacological properties.
Lupanine: A related compound with similar structural features but distinct biological activities.
This compound stands out for its specific mechanism of action and its applications in various fields of research.
Properties
CAS No. |
6113-09-3 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
InChI Key |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
Isomeric SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
Canonical SMILES |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupinine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















